molecular formula C17H28N2O3 B2866506 Tert-butyl 5-(but-2-ynoylamino)-3,3-dimethylazepane-1-carboxylate CAS No. 2411318-80-2

Tert-butyl 5-(but-2-ynoylamino)-3,3-dimethylazepane-1-carboxylate

Cat. No. B2866506
CAS RN: 2411318-80-2
M. Wt: 308.422
InChI Key: CXWWKUHSFUCNQK-UHFFFAOYSA-N
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Description

Tert-butyl 5-(but-2-ynoylamino)-3,3-dimethylazepane-1-carboxylate, also known as TBC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. TBC is a member of the azepane family, which is a class of compounds that have been shown to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of Tert-butyl 5-(but-2-ynoylamino)-3,3-dimethylazepane-1-carboxylate is not fully understood, but it is thought to involve the inhibition of enzymes by binding to their active sites. Tert-butyl 5-(but-2-ynoylamino)-3,3-dimethylazepane-1-carboxylate has been shown to bind to the active site of chymotrypsin, a serine protease involved in the digestion of proteins, and inhibit its activity. Tert-butyl 5-(but-2-ynoylamino)-3,3-dimethylazepane-1-carboxylate has also been shown to inhibit the activity of elastase, which is involved in the breakdown of elastin in the lungs and is associated with the development of emphysema.
Biochemical and Physiological Effects:
Tert-butyl 5-(but-2-ynoylamino)-3,3-dimethylazepane-1-carboxylate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that Tert-butyl 5-(but-2-ynoylamino)-3,3-dimethylazepane-1-carboxylate inhibits the activity of several enzymes, including chymotrypsin, elastase, and trypsin. Tert-butyl 5-(but-2-ynoylamino)-3,3-dimethylazepane-1-carboxylate has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. In vivo studies have shown that Tert-butyl 5-(but-2-ynoylamino)-3,3-dimethylazepane-1-carboxylate reduces the growth of tumors in mice, indicating its potential as a cancer therapy.

Advantages and Limitations for Lab Experiments

Tert-butyl 5-(but-2-ynoylamino)-3,3-dimethylazepane-1-carboxylate has several advantages for lab experiments, including its ease of synthesis and its potent inhibitory activity against enzymes. However, Tert-butyl 5-(but-2-ynoylamino)-3,3-dimethylazepane-1-carboxylate also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on Tert-butyl 5-(but-2-ynoylamino)-3,3-dimethylazepane-1-carboxylate. One area of interest is the development of Tert-butyl 5-(but-2-ynoylamino)-3,3-dimethylazepane-1-carboxylate analogs with improved potency and selectivity for specific enzymes. Another area of interest is the investigation of the anticancer activity of Tert-butyl 5-(but-2-ynoylamino)-3,3-dimethylazepane-1-carboxylate and its potential use in combination with other anticancer agents. Additionally, the development of novel drug delivery systems for Tert-butyl 5-(but-2-ynoylamino)-3,3-dimethylazepane-1-carboxylate could improve its therapeutic potential.

Synthesis Methods

Tert-butyl 5-(but-2-ynoylamino)-3,3-dimethylazepane-1-carboxylate can be synthesized using a variety of methods, but the most commonly used method involves the reaction of tert-butyl 3,3-dimethylazetidine-1-carboxylate with but-2-ynoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of Tert-butyl 5-(but-2-ynoylamino)-3,3-dimethylazepane-1-carboxylate with a yield of approximately 80%.

Scientific Research Applications

Tert-butyl 5-(but-2-ynoylamino)-3,3-dimethylazepane-1-carboxylate has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of Tert-butyl 5-(but-2-ynoylamino)-3,3-dimethylazepane-1-carboxylate is in the field of drug discovery. Tert-butyl 5-(but-2-ynoylamino)-3,3-dimethylazepane-1-carboxylate has been shown to exhibit potent inhibitory activity against several enzymes, including chymotrypsin, elastase, and trypsin, which are involved in various disease processes. Tert-butyl 5-(but-2-ynoylamino)-3,3-dimethylazepane-1-carboxylate has also been shown to exhibit anticancer activity, making it a potential candidate for cancer therapy.

properties

IUPAC Name

tert-butyl 5-(but-2-ynoylamino)-3,3-dimethylazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3/c1-7-8-14(20)18-13-9-10-19(12-17(5,6)11-13)15(21)22-16(2,3)4/h13H,9-12H2,1-6H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWWKUHSFUCNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCN(CC(C1)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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